molecular formula C15H28N2O2 B3170077 tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate CAS No. 940078-03-5

tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B3170077
CAS No.: 940078-03-5
M. Wt: 268.39 g/mol
InChI Key: UYXQQGBXQFLBMW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a piperidine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the following steps:

  • Formation of Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.

  • Introduction of Cyclopropylamino Group: : The cyclopropylamino group can be introduced through nucleophilic substitution reactions.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or aldehydes.

  • Reduction: : Formation of reduced derivatives of the compound.

  • Substitution: : Formation of substituted piperidines or other derivatives.

Scientific Research Applications

Tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, such as in the development of new drugs.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Tert-Butyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

  • Tert-Butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties.

Properties

IUPAC Name

tert-butyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)6-9-16-13-4-5-13/h12-13,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXQQGBXQFLBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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